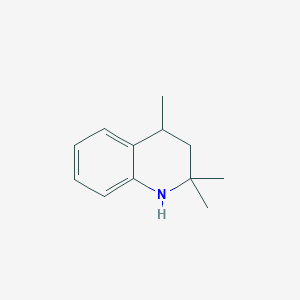
2,2,4-トリメチル-1,2,3,4-テトラヒドロキノリン
概要
説明
Synthesis Analysis
The synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline and its derivatives has been explored through various chemical methods. An example is the direct, efficient, solvent-free synthesis of 2-aryl-1,2,3,4-tetrahydroquinazolines, which could potentially be applied or adapted for synthesizing 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline derivatives (Correa et al., 2002). Additionally, organocatalytic enantioselective Pictet-Spengler reactions have been employed for synthesizing 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids, indicating the versatility and potential methodologies for synthesizing complex tetrahydroquinoline derivatives (Ruiz-Olalla et al., 2015).
Molecular Structure Analysis
The crystal structure and molecular analysis of derivatives similar to 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline have been a subject of study. For instance, the study of 6-ethoxy-2,3,4-tetrahydro-2,2,4-trimethylquinoline derivatives has provided insights into the conformation of the tetrahydropyridine ring, which is crucial for understanding the molecular structure of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (Rybakov et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline derivatives highlight their reactivity and potential applications. For instance, the Lewis acid-catalyzed reactions of arylvinylidenecyclopropanes with ethyl (arylimino)acetates present a method for synthesizing pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives, showcasing the chemical reactivity of compounds within this class (Lu & Shi, 2007).
Physical Properties Analysis
The physical properties, such as crystal structure, play a significant role in the application and study of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline. Investigations into the crystal structures of methyl 3,4,5-trimethoxybenzoate and 1,2-dihydro-2,2,4-trimethylquinoline derivatives provide valuable information on the physical characteristics of these compounds (Fotie et al., 2014).
Chemical Properties Analysis
The chemical properties of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline and its derivatives, such as reactivity with nucleophiles and the formation of complexes, are crucial for understanding their potential applications. Studies on reactions with nucleophiles provide insights into the chemical behavior and potential synthetic utility of these compounds (Brown, 1968).
科学的研究の応用
パーキンソン病における神経保護作用
HTHQは、抗酸化システムの強化、シャペロン活性の正常化、アポトーシスの抑制によって、実験的パーキンソン病(PD)において神経保護作用を示すことが判明しました . PDラットにおいて、有意な酸化ストレスの減少が見られ、これは抗酸化酵素活性の回復とNADPH生成酵素機能の回復と関連していました .
抗酸化作用
HTHQは、ロテノン誘発性PDラットにおいて、抗酸化システムの機能、NADPH生成酵素とシャペロンの活性、アポトーシス過程のレベルに影響を与える抗酸化作用を有しています . この化合物は、酸化ストレスのレベルを低下させ、それにより炎症性サイトカインのmRNA含有量とミエロペルオキシダーゼ活性の低下につながります .
抗炎症作用
HTHQは、実験的パーキンソン病のラットにおいて、酸化ストレスとNF-κB仲介炎症を軽減することができます . HTHQによる酸化ストレスの減少により、NF-κB因子の発現が低下し、その結果、炎症が抑制されました .
運動協調の改善
HTHQの投与により、運動協調スコアが改善し、チロシン水酸化酵素レベルが上昇しました . これは、運動協調がしばしば障害されるPDなどの神経変性疾患の治療に有益な可能性があります .
組織病理学的変化の減弱
HTHQは、実験動物の脳組織における組織病理学的変化を減弱させることが判明しました . これは、HTHQが神経変性疾患の治療に、脳組織の損傷を予防または軽減するために使用できる可能性を示唆しています <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,2,4-trimethyl-3,4-dihydro-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-7,9,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNRDYQOHXQKAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=CC=CC=C12)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884081 | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4497-58-9 | |
| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4497-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004497589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-2,2,4-trimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

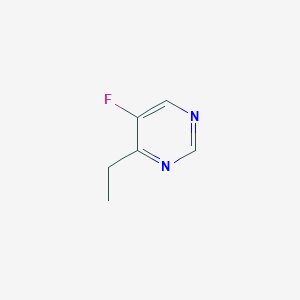

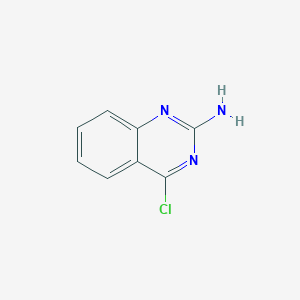





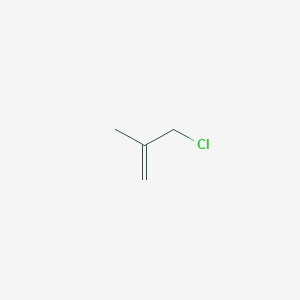

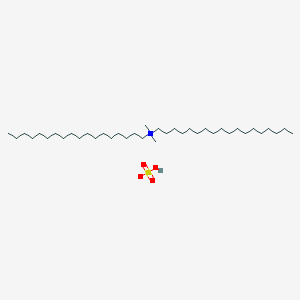

![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B57425.png)
![1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B57426.png)